molecular formula C7H7BrO B185452 4-Bromo-2-methylphenol CAS No. 2362-12-1

4-Bromo-2-methylphenol

Cat. No. B185452
CAS RN: 2362-12-1
M. Wt: 187.03 g/mol
InChI Key: IWJGMJHAIUBWKT-UHFFFAOYSA-N
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Description

4-Bromo-2-methylphenol is a chemical compound with the molecular weight of 187.04 . It is used as a pharmaceutical intermediate . The physical form of this compound is an off-white to yellow to pale reddish yellow or pale-red to purple powder or crystals .


Synthesis Analysis

The synthesis of 4-Bromo-2-methylphenol can be achieved by the bromination of o-methylanisole (2-methylanisole) . The reaction involves the use of a dropping funnel to add a mixed solution of methylene dichloride and bromine to a flask containing p-cresol . The reaction is carried out at a temperature of -5 to 0 degrees Celsius and takes about 90 minutes .


Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methylphenol is represented by the formula C7H7BrO . The InChI code for this compound is 1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 .


Physical And Chemical Properties Analysis

4-Bromo-2-methylphenol has a molecular weight of 187.034 . It appears as an off-white to yellow to pale reddish yellow or pale-red to purple powder or crystals .

Scientific Research Applications

  • Food Chemistry Application : 4-Bromo-2-methylphenol was identified as responsible for a chemical taint in Gouda cheese. It was formed from 4-methylphenol and active bromine in brine, possibly due to UV light or sodium hypochlorite exposure (Mills et al., 1997).

  • Synthesis Research : A study detailed the synthesis of 2-Bromo-4-methylphenol from 4-methylphenol by oxidative bromination at low temperatures (Ren Qun-xiang, 2004).

  • Crystal Structure and Computational Chemistry : Schiff bases containing 4-Bromo-2-methylphenol were synthesized, with their crystal structures, computational chemistry, and Hirshfeld surface analysis being explored (Demircioğlu et al., 2021).

  • Wine Flavor Chemistry : 2-Bromo-4-methylphenol was identified in wines with an off-flavor due to acidification using ion-exchange resins. It contributed to an "iodine" aroma in various wines (Barbe et al., 2014).

  • Organic Intermediates Synthesis : A manufacturing process involving oxidative bromination was developed for synthesizing organic intermediates like 2-Bromo-4-methylphenol (Mukhopadhyay et al., 1999).

  • Antioxidant Activity : Bromophenols, including 2-Bromo-4-methylphenol, isolated from red algae showed potential as antioxidants in various biochemical and cellular assays (Olsen et al., 2013).

  • Membrane Protective Activity : Brominated derivatives of 2,6-diisobornyl-4-methylphenol, including 4-bromomethyl derivatives, showed high membrane protective and antioxidant activity in laboratory mouse red blood cells (Buravlev et al., 2016).

  • Catalysis in Polymerization : A study reported the synthesis of a bifunctional -Me4Cp⌒phenolate- ligand using 2-bromo-4-methylphenol, which was used in α-olefin polymerization catalysis (Chen et al., 1997).

  • Water Treatment and Environmental Chemistry : Research on the chlorine treatment of water contaminated with 4-methylphenol and bromide ion showed the formation of Br/Cl-predioxins, potentially toxic compounds (Onodera et al., 2008).

  • Anticancer Research : A study on synthesized methylated and acetylated derivatives of natural bromophenols, including derivatives of 2-Bromo-4-methylphenol, explored their antioxidant and anticancer activities, showing significant potential (Dong et al., 2022).

Safety And Hazards

4-Bromo-2-methylphenol is harmful if swallowed . Precautionary measures include washing thoroughly after handling, not eating, drinking, or smoking when using this product, and getting medical help if swallowed .

properties

IUPAC Name

4-bromo-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJGMJHAIUBWKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80178291
Record name o-Cresol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-methylphenol

CAS RN

2362-12-1
Record name 4-Bromo-2-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2362-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Cresol, 4-bromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002362121
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Cresol, 4-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80178291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-methylphenol
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Synthesis routes and methods I

Procedure details

Into a 5-liter reaction flask was charged 324g of o-cresol (3 moles) and 1200 g of methylene chloride. The reaction was cooled to 2° C. and 480 g (3 moles) of bromine dissolved in 960 g of methylene chloride was run in slowly over a 7-hour period. The next day, the cooling bath was removed and a heating mantle was attached. 1 liter of Isopar G (trademark of Exxon for a hydrocarbon fraction) was added and distillation of the methylene chloride was begun under water aspirator vacuum. Eventually the distillation rate slowed and the pot temperature rose to 70° C. The still head temperature dropped from 35° C. to 28° C. The solution was poured into a beaker and cooled to room temperature without stirring. In the morning, the solution was cooled to -5° C. and filtered. There was recovered 440 g of 4-bromo-o-cresol melting at 61-64° C. in 78% yield.
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Yield
78%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

First, 70 ml of water, 25 ml of concentrated sulfuric acid, and 25.0 g of 4-bromo-2-methylaniline were put in a 500 ml flask. After 60 g of ice was added, 30 ml of water containing 10.9 g of sodium nitrite dissolved therein was dropped in 25 minutes keeping the temperature at 5° C. or less. Another 100 ml of water, 100 g of ice, and 1 g of urea were added and the resultant mixture was left for 30 minutes. Then, 50 g of anhydrous sodium sulfate, 70 ml of concentrated sulfuric acid, and 33 ml of water were put in a 500 ml flask provided with a distiller, and heated to a temperature of 130° C. to 135° C. The former reaction solution was dropped into the resultant mixture, and phenol generating was distilled together with steam. Ether was added to the distilled solution for extraction. The resultant ether layer was washed with water and a sodium hydrogencarbonate aqueous solution. A 10% sodium hydroxide aqueous solution was further added for extraction. Then, 35 ml of concentrated hydrochloric acid was added to the resultant sodium hydroxide aqueous solution to acidify the solution, and ether was added for extraction. The resultant ether layer was washed with water and dried with anhydrous sodium sulfate. The solvent was then distilled off under decompression. The residue was distilled (b.p.: 135° C. to 139° C./8 mmHg) to obtain 17.48 g (Y: 69.7%) of 4-bromo-2-methylphenol. The purity of the resultant compound was 98.8% as measured by GC.
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Synthesis routes and methods IV

Procedure details

To a solution of o-cresol (6.0 g) in dichloromethane (120 ml) and methanol (80 ml) was added little by little the solid of tetrabutylammonium tribromide (27.0 g), and the mixture was stirred for 1 hour and concentrated under reduced pressure. To the residue was added water, and the mixture was extracted with ether (4 times). The organic layer was washed with saturated brine (twice) and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated to give solid, which was dried in vacuo to give colorless solid of 4-bromo-2-methylphenol (9.3 g).
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-methylphenol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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